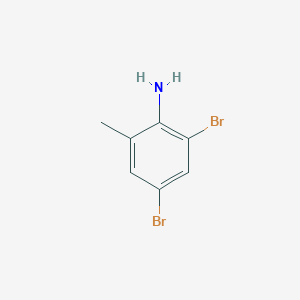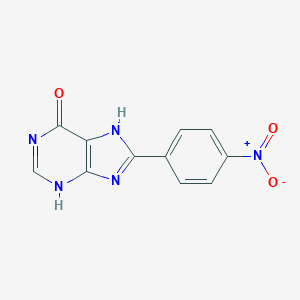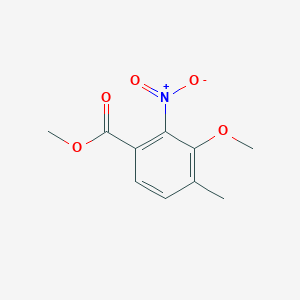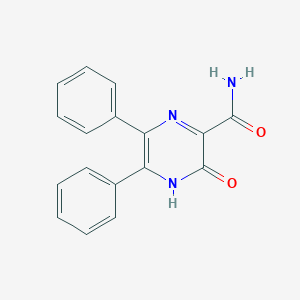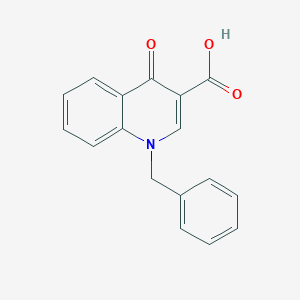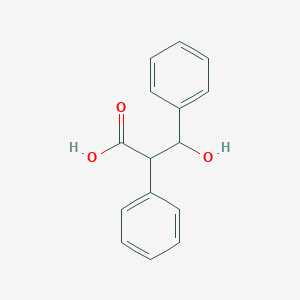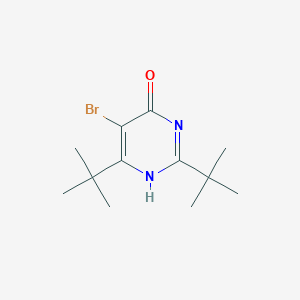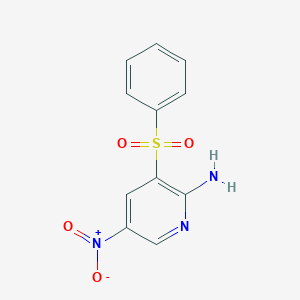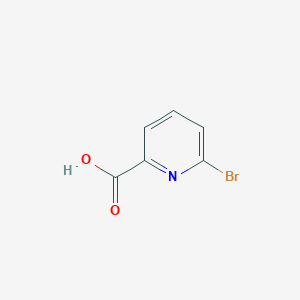
6-溴吡啶-2-甲酸
概述
描述
6-Bromopicolinic acid, also known as 6-Bromopyridine-2-carboxylic acid, is a chemical compound with the formula C6H4BrNO2 . It is used in the synthesis of chiral 2,2′-dipyidylamines .
Synthesis Analysis
In the agrochemical industry, 6-Bromopicolinic Acid is used as an intermediate in the synthesis of fungicides and herbicides . The manufacturing process involves several steps, including the synthesis of the intermediate product, purification, and isolation of the final product .Molecular Structure Analysis
The molecular structure of 6-Bromopicolinic acid is characterized by a bromine atom attached to the 6th position of the pyridine ring . The molecular formula is C6H4BrNO2, with an average mass of 202.005 Da .Chemical Reactions Analysis
The photochemistry of 6-Bromopicolinic acid has been studied. In deoxygenated pH 5.4 water, it yields 6-hydroxypicolinic acid (70%) and a substituted pyrrole . The photolysis of 6-Bromopicolinic acid is drastically enhanced by Cl−, producing 6-chloropicolinic acid with a chemical yield of about 90% .Physical And Chemical Properties Analysis
6-Bromopicolinic acid has a molecular weight of 202.01 g/mol . More detailed physical and chemical properties could not be found in the search results.科学研究应用
Synthesis of Chiral Compounds
6-Bromopicolinic acid is used in the synthesis of chiral 2,2′-dipyidylamines, which are important in creating asymmetric catalysts for chemical reactions. This application is crucial for producing pharmaceuticals that require specific chirality for their efficacy .
Photochemistry Studies
The compound’s photochemical behavior in water has been studied, revealing interesting reactions such as the production of 6-hydroxypicolinic acid and substituted pyrroles under certain conditions. This research can contribute to our understanding of photochemical processes in aquatic environments .
Chromatography and Mass Spectrometry
In analytical chemistry, 6-Bromopicolinic acid can be used in chromatography or mass spectrometry to help with sample manipulation or as a standard for calibration purposes. This aids in the accurate measurement and analysis of various substances .
Reactivity Studies
Research has been conducted on the reactivity of halides with triplets of 6-Bromopicolinic acid, which is significant for understanding its behavior under different chemical conditions. Such studies are important for designing reactions involving halides .
作用机制
Target of Action
It’s known that this compound is used in the synthesis of chiral 2,2′-dipyidylamines , which suggests that it may interact with enzymes or receptors that recognize these structures.
Mode of Action
Given its use in the synthesis of chiral 2,2′-dipyidylamines , it’s plausible that it may act as a building block in the formation of these compounds, potentially influencing their biological activity.
Result of Action
As a precursor in the synthesis of chiral 2,2′-dipyidylamines , its effects may be indirectly related to the biological activities of these compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that safety data sheets suggest that this compound should be stored in a dry, cool, and well-ventilated place .
安全和危害
属性
IUPAC Name |
6-bromopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURXQNUIGWHWHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344021 | |
| Record name | 6-Bromopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopicolinic acid | |
CAS RN |
21190-87-4 | |
| Record name | 6-Bromopicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What transient species are observed during the laser flash photolysis of 6-bromopicolinic acid and 6-chloropicolinic acid?
A2: Laser flash photolysis studies reveal distinct transient species for both compounds. For 6-chloropicolinic acid, a short-lived transient species with a maximum absorption at 305 nm is observed. [] This species is quenched by both oxygen and methyl acrylate, suggesting its triplet excited state nature. [] In contrast, the triplet excited state of 6-bromopicolinic acid is only detected at pH 1 and exhibits a maximum absorption at 320 nm. [] Furthermore, the photolysis of 6-chloropicolinic acid in the presence of chloride ions generates the radical anion Cl2.-, while 6-bromopicolinic acid forms the radical anion Br2.- in the presence of bromide ions. [] These observations provide valuable insights into the reactive intermediates involved in the photochemical reactions of these halogenated picolinic acid derivatives.
Q2: Can you describe the structural characteristics of metal complexes formed with 6-bromopicolinic acid?
A3: Research shows that 6-bromopicolinic acid acts as a ligand in various metal complexes, influencing their structural diversity and properties. For instance, cobalt(II) complexes with 6-bromopicolinic acid exhibit polymorphism, with the solution's pH playing a crucial role in determining the resulting polymorphs. [] Similarly, nickel(II) complexes with this ligand display pseudopolymorphism, where different crystal structures incorporate solvent molecules within the crystal lattice. [] This highlights the versatility of 6-bromopicolinic acid in coordinating with metal ions and generating diverse crystal structures with potential applications in materials science.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



